molecular formula C17H18ClNO2 B5029942 N-[4-(4-chlorophenoxy)phenyl]pentanamide

N-[4-(4-chlorophenoxy)phenyl]pentanamide

Cat. No.: B5029942
M. Wt: 303.8 g/mol
InChI Key: WXDIYCUHOIOTHJ-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenoxy)phenyl]pentanamide is a synthetic amide derivative characterized by a pentanamide backbone linked to a 4-(4-chlorophenoxy)phenyl group. These analogs demonstrate how substituent modifications influence physicochemical properties, bioactivity, and functional behavior.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-3-4-17(20)19-14-7-11-16(12-8-14)21-15-9-5-13(18)6-10-15/h5-12H,2-4H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDIYCUHOIOTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-chlorophenoxy)phenyl]pentanamide typically involves the reaction of 4-chlorophenol with 4-bromophenylpentanamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-[4-(4-chlorophenoxy)phenyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

N-[4-(4-chlorophenoxy)phenyl]pentanamide has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it may disrupt cellular proliferation pathways, although detailed investigations are still needed to confirm these findings.
  • Antimicrobial Properties: Research has indicated that compounds with similar structures possess antimicrobial and antifungal activities. This compound could be explored further in this domain to determine its efficacy against specific pathogens.

Biochemical Research

The compound serves as a valuable tool in biochemical assays due to its ability to interact with specific proteins or enzymes. For example:

  • Enzyme Inhibition Studies: It can be used to study the inhibition of certain enzymes involved in metabolic pathways, providing insights into drug design and development.

Material Science

This compound can also be utilized in material science:

  • Polymer Chemistry: Its structural properties make it a candidate for developing new polymeric materials with enhanced thermal and mechanical properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting potential as a therapeutic agent. The study highlighted the need for further investigation into its mechanism of action and bioavailability.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on testing this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial activity, leading researchers to propose its use as a scaffold for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pentanamide analogs and their properties based on evidence:

Compound Name (Reference) Substituent/Functional Group Melting Point (°C) Key Applications/Properties Evidence ID
N4-Valeroylsulfadiazine (22) 4-[(2-pyrimidinylamino)sulfonyl]phenyl 218–219 Antitubercular activity [1]
N4-Valeroylsulfathiazole (23) 4-[(2-thiazolylamino)sulfonyl]phenyl 220–221 Antitubercular activity [1]
N-(4-Methoxyphenyl)pentanamide 4-Methoxyphenyl Not reported Anthelmintic, drug-likeness [4]
N-(4-Biphenylethynylphenyl)pentanamide Biphenyl-ethynyl Liquid crystalline Supramolecular liquid crystals [7]
N-[4-Chloro-3-(benzoxazolyl)phenyl]pentanamide 4-Chloro-3-benzoxazolyl Not reported Structural analysis (hypothetical) [15]

Key Observations :

  • Sulfonamide Derivatives (Compounds 22–23) : These exhibit high melting points (>210°C) due to hydrogen bonding from sulfonamide (-SO₂NH-) and amide (-CONH-) groups. Their antitubercular activity is linked to sulfonamide pharmacophores .
  • Methoxyphenyl Analog () : The 4-methoxy group enhances lipophilicity and drug-likeness, critical for anthelmintic efficacy .
  • Biphenyl Derivative () : The rigid biphenyl-ethynyl group promotes liquid crystallinity, demonstrating the role of planar aromatic systems in material science .

Physicochemical Properties

  • IR Spectroscopy : Sulfonamide derivatives (e.g., Compound 22) show characteristic peaks at ~1685 cm⁻¹ (amide C=O) and ~1164 cm⁻¹ (SO₂NH), while methoxyphenyl analogs lack sulfonamide vibrations .
  • Thermal Stability : Biphenyl-ethynyl derivatives exhibit phase transitions (e.g., nematic to isotropic) above 150°C, highlighting their stability for liquid crystal applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed in the preparation of N-[4-(4-chlorophenoxy)phenyl]pentanamide?

  • Methodology : The synthesis typically involves a two-step process:

Nucleophilic aromatic substitution : React 4-aminophenol with 4-chlorofluorobenzene in the presence of a base (e.g., K₂CO₃) in DMF to form 4-(4-chlorophenoxy)aniline .

Amide coupling : Treat the intermediate with pentanoyl chloride in anhydrous conditions, using coupling agents like EDC/HOBt and a base (e.g., DIPEA) to form the final amide bond .

  • Key considerations : Reaction temperature (60–80°C), solvent choice (DMF or THF), and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. What spectroscopic techniques are utilized for structural elucidation of this compound?

  • 1H/13C NMR : Assign peaks for the chlorophenoxy phenyl ring (δ 6.8–7.4 ppm), pentanamide chain (δ 1.2–2.4 ppm), and amide proton (δ 8.0–8.5 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ ≈ 334.8 m/z) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl stretches (~750 cm⁻¹) .

Q. How is the purity of this compound assessed post-synthesis?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • Melting point analysis : Compare observed values (e.g., 120–125°C) with literature data .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

  • Strategies :

  • Catalyst screening : Test palladium or copper catalysts for aryl ether formation .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilic substitution efficiency .
  • Temperature modulation : Reflux conditions (80°C) for amidation improve coupling efficiency .
    • Yield optimization : Use stoichiometric excess of pentanoyl chloride (1.5 equiv.) and monitor reaction progress via TLC .

Q. What strategies are effective in analyzing conflicting biological activity data among structurally similar pentanamide derivatives?

  • Comparative SAR studies : Systematically vary substituents (e.g., replacing chlorophenoxy with nitrophenoxy) and assess activity trends .
  • Crystallography : Resolve molecular conformations via X-ray diffraction to identify hydrogen-bonding patterns (e.g., amide-NH∙∙∙O interactions) that influence binding .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., enzymes or receptors) .

Q. How does the crystal structure of this compound influence its molecular interactions?

  • Key findings :

  • The asymmetric unit contains two independent molecules with distinct alkyl chain conformations .
  • Intermolecular hydrogen bonds (amide∙∙∙amide or amide∙∙∙chlorophenoxy) stabilize crystal packing, potentially affecting solubility .
    • Implications : Conformational flexibility may modulate interactions with hydrophobic binding pockets in biological targets .

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases) .
  • Surface area calculations : Compute Connolly parameters (e.g., accessible surface area ≈ 566 Ų) to assess ligand-protein compatibility .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories .

Notes

  • For advanced questions, prioritize peer-reviewed journal articles (e.g., ) over synthetic reports.
  • Methodological answers emphasize reproducibility and rigorous validation (e.g., triplicate NMR/MS runs).

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